molecular formula C15H13F3N2O3 B14565887 N-(4-Ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline CAS No. 61587-16-4

N-(4-Ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline

Cat. No.: B14565887
CAS No.: 61587-16-4
M. Wt: 326.27 g/mol
InChI Key: VQONNXKEJQXEAY-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of ethoxy, nitro, and trifluoromethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the aniline derivative. . The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield N-(4-ethoxyphenyl)-3-(trifluoromethyl)aniline, while substitution of the ethoxy group could yield various derivatives depending on the nucleophile used .

Scientific Research Applications

N-(4-Ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer specific chemical properties such as increased electron-withdrawing effects from the trifluoromethyl group and enhanced solubility from the ethoxy group. These properties make it a valuable compound for various applications in research and industry .

Properties

CAS No.

61587-16-4

Molecular Formula

C15H13F3N2O3

Molecular Weight

326.27 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-nitro-3-(trifluoromethyl)aniline

InChI

InChI=1S/C15H13F3N2O3/c1-2-23-12-6-3-10(4-7-12)19-11-5-8-14(20(21)22)13(9-11)15(16,17)18/h3-9,19H,2H2,1H3

InChI Key

VQONNXKEJQXEAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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